![molecular formula C12H22N2O2 B1403673 endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1408076-01-6](/img/structure/B1403673.png)

endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Overview

Description

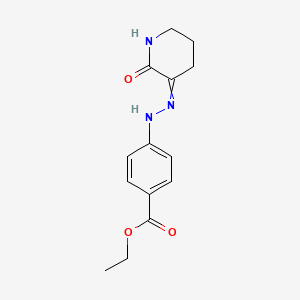

The compound “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a type of bicyclic molecule . It is characterized by its unique structure, which includes a bicyclic ring system . This type of structure is found in a variety of natural products and has significant potential in the field of drug discovery .

Synthesis Analysis

The synthesis of such compounds is complex due to their high strain energy . A seven-step synthesis starting with (S)-configured 4-oxopiperidine-2-carboxylate has been developed . This process involves the use of a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis

The molecular structure of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is characterized by a bicyclic ring system . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This reaction is part of a seven-step synthesis process .Scientific Research Applications

Drug Discovery

This compound serves as a key synthetic intermediate in several total syntheses due to its unique structure, which can be challenging to acquire . It has been applied in drug discovery, particularly in the synthesis of conformationally restricted bicyclic compounds .

Peptidomimetics

It is used in the synthesis of rigid δ-amino acids constrained by a 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffold, acting as dipeptide isosteres and reverse turn mimetics .

Synthesis of Bicyclic Compounds

The compound is involved in the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones through double Michael addition reactions .

Future Directions

Mechanism of Action

Target of Action

Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a conformationally restricted bicyclic KOR agonist . The primary targets of this compound are the Kappa Opioid Receptors (KOR) . These receptors are one of the three types of opioid receptors found in the nervous system, the others being mu and delta. KOR plays a crucial role in pain perception, mood regulation, and consciousness .

Mode of Action

This compound interacts with its targets, the KOR, by binding to them in a specific manner . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists . This interaction results in the activation of the KOR, leading to a series of intracellular events .

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to its role as a KOR agonist . Activation of the KOR can lead to analgesic effects, changes in mood, and alterations in consciousness . .

properties

IUPAC Name |

tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZCIFZEEFNPOF-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)

![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)